SR1001
Overview
Description
SR1001 is a selective inverse agonist that targets both RORα (Retinoic Acid Receptor-Related Orphan Receptor Alpha) and RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T). These receptors belong to the nuclear receptor superfamily and play essential roles in regulating gene expression, immune responses, and circadian rhythms . Now, let’s explore further.
Mechanism of Action
Target of Action
SR1001 is a synthetic retinoic-acid-receptor-related orphan receptor (ROR) modulator . It primarily targets the retinoic acid-related orphan receptors RORα and RORγt . These receptors function as ligand-dependent transcription factors and play critical roles in the differentiation and function of various tissues, including neural, immune, and metabolic tissues .
Mode of Action
The interaction of this compound with the ligand binding sites of RORα and RORγt induces conformational changes in these receptors . This alters the binding affinity of co-activators and co-repressors, leading to the suppression of the receptors’ transcriptional activity . In essence, this compound acts as an inverse agonist of RORα and RORγ .
Biochemical Pathways
The modulation of ROR activity by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the differentiation of Th17 cells and the expressions of IL-17, GEF-H1, RhoA, and ROCK1 . Th17 cells are a subset of T cells that play a critical role in various inflammatory diseases . By inhibiting the differentiation of Th17 cells, this compound can potentially alleviate the symptoms of these diseases.
Pharmacokinetics
The effectiveness of this compound in various experimental models suggests that it has suitable bioavailability and can reach its target receptors in vivo .
Result of Action
The administration of this compound has been shown to significantly reduce the incidence of diabetes and insulitis in nonobese diabetic mice . It reduces proinflammatory cytokine expression, particularly Th17-mediated cytokines, reduces autoantibody production, and increases the frequency of CD4+ Foxp3+ T regulatory cells . These results suggest that this compound has potent anti-inflammatory effects.
Preparation Methods
Reaction Conditions:: The exact reaction conditions for SR1001 synthesis remain proprietary. Researchers typically optimize reaction parameters such as temperature, solvent, and catalysts to achieve high yields.
Industrial Production:: this compound is not produced on an industrial scale. Its synthesis primarily occurs in research laboratories for scientific investigations.
Chemical Reactions Analysis
Reactivity:: SR1001 undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples are scarce due to limited published data.
Common Reagents and Conditions::Oxidation: this compound may react with oxidizing agents (e.g., peroxides, chromates) to form oxidized derivatives.
Reduction: Reduction with hydride reagents (e.g., lithium aluminum hydride) could yield reduced forms of this compound.
Substitution: this compound may undergo nucleophilic substitution reactions with appropriate nucleophiles.
Major Products:: The major products resulting from this compound reactions depend on the specific reaction conditions. Further research is needed to elucidate these products fully.
Scientific Research Applications
SR1001 has garnered attention across several scientific fields:
Immunology: It inhibits IL-17A production in mouse T_H17 cells, suggesting potential immunomodulatory effects.
Metabolism: This compound affects liver gene expression, including Cyp7b1 and Rev-erbα, which are involved in metabolism.
Chronobiology: This compound disrupts circadian rhythms by altering citrate synthase mRNA expression patterns.
Comparison with Similar Compounds
SR1001 stands out due to its dual targeting of RORα and RORγt. Similar compounds include:
SR3335: Another RORα inverse agonist.
T0901317: An RORγ agonist.
Properties
IUPAC Name |
N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSSKGBKHOLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348120 | |
Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335106-03-0 | |
Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1335106-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SR1001?
A1: this compound acts as an inverse agonist of retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγt. [, , , , , , , , , , , , , , , , ]
Q2: How does this compound's interaction with RORs affect downstream signaling?
A2: By binding to the ligand-binding domain of RORs, this compound prevents coactivator recruitment, effectively inhibiting ROR-mediated gene transcription. [, ] This leads to a decrease in the expression of pro-inflammatory cytokines, particularly those associated with the Th17 cell lineage, such as IL-17A. [, , , , , , ]
Q3: What is the significance of targeting Th17 cells in various disease models?
A3: Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including acute pancreatitis, diabetic retinopathy, and experimental abdominal aortic aneurysm. [, , , ] Inhibition of Th17 cell differentiation and function through this compound treatment has shown promising therapeutic effects in preclinical models of these conditions. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H14F6N4O4S2, and its molecular weight is 476.4 g/mol.
Q5: Is there any publicly available spectroscopic data for this compound?
A5: While the research papers do not provide specific spectroscopic data, analytical techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been used for its quantification in biological samples. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is primarily investigated for its role as an inverse agonist of RORs. No catalytic properties have been reported in these studies.
Q7: Have computational methods been employed to study this compound?
A8: While computational details are limited in the provided research, one study alludes to the use of bioinformatics analysis of ChIP-on-chip data to identify potential RORα target genes. [] This suggests the potential application of computational approaches to further investigate this compound's mechanism of action.
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